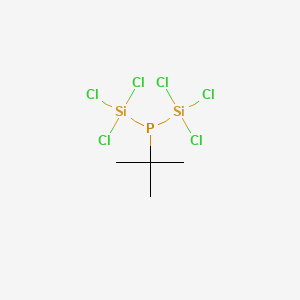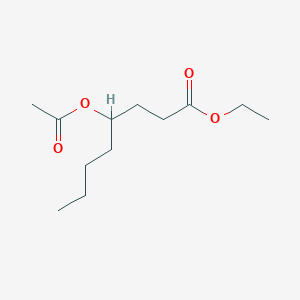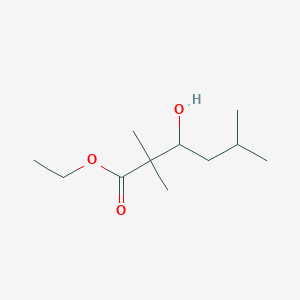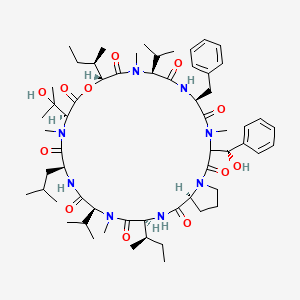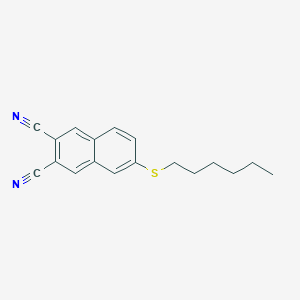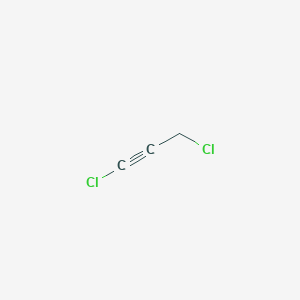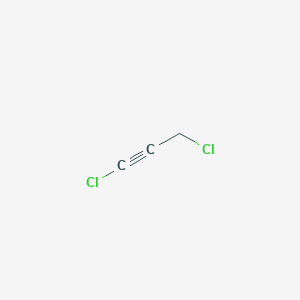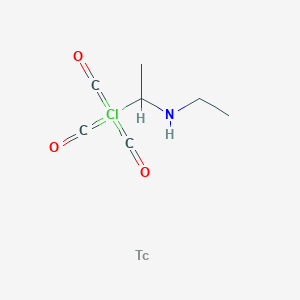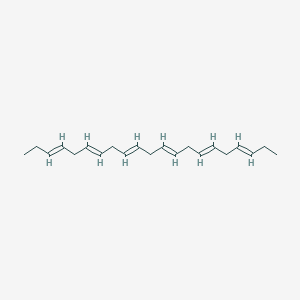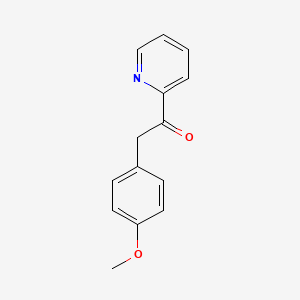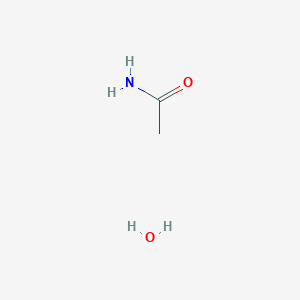
Water-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Water-acetamide, also known as acetamide hydrate, is a compound formed by the combination of acetamide (CH₃CONH₂) and water (H₂O). Acetamide is an organic compound derived from acetic acid and is the simplest amide. It is a colorless, hygroscopic solid with a mousy odor and is highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamide can be synthesized in the laboratory by dehydrating ammonium acetate: [ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{C(O)NH}_2 + \text{H}_2\text{O} ]
Alternatively, it can be obtained through the ammonolysis of acetylacetone under reductive amination conditions . Another method involves the reaction of acetonitrile with water: [ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{C(O)NH}_2 ]
Industrial Production Methods
On an industrial scale, acetamide is produced by dehydrating ammonium acetate or by hydrolyzing acetonitrile . These methods are efficient and yield high-purity acetamide suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
-
Hydrolysis: : Acetamide undergoes hydrolysis in the presence of water to form acetic acid and ammonia: [ \text{CH}_3\text{C(O)NH}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 ]
-
Reduction: : Acetamide can be reduced to ethylamine using lithium aluminum hydride (LiAlH₄): [ \text{CH}_3\text{C(O)NH}_2 + 4\text{H} \rightarrow \text{CH}_3\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
-
Dehydration: : Acetamide can be dehydrated to form acetonitrile: [ \text{CH}_3\text{C(O)NH}_2 \rightarrow \text{CH}_3\text{CN} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Hydrolysis: Dilute acids or bases (e.g., HCl or NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Dehydration: Dehydrating agents such as phosphorus pentoxide (P₂O₅) are used.
Major Products
Hydrolysis: Acetic acid and ammonia.
Reduction: Ethylamine.
Dehydration: Acetonitrile.
Scientific Research Applications
Water-acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of acetamide involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for proteins and enzymes by forming hydrogen bonds with the amide group . This interaction helps maintain the structural integrity of biomolecules under different conditions.
Comparison with Similar Compounds
Similar Compounds
Formamide (HCONH₂): Similar in structure but has a lower melting point and is a liquid at room temperature.
Propionamide (CH₃CH₂CONH₂): Slightly larger molecule with similar solubility and reactivity.
Butyramide (CH₃CH₂CH₂CONH₂): Larger molecule with higher melting and boiling points.
Uniqueness
Water-acetamide is unique due to its high solubility in water and its ability to form hydrogen bonds, making it an excellent solvent and stabilizer in various applications .
Properties
CAS No. |
137647-89-3 |
|---|---|
Molecular Formula |
C2H7NO2 |
Molecular Weight |
77.08 g/mol |
IUPAC Name |
acetamide;hydrate |
InChI |
InChI=1S/C2H5NO.H2O/c1-2(3)4;/h1H3,(H2,3,4);1H2 |
InChI Key |
UATOFRZSCHRPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
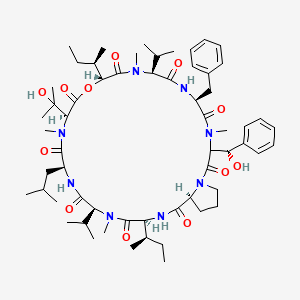
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
